Quinacillin sulfone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

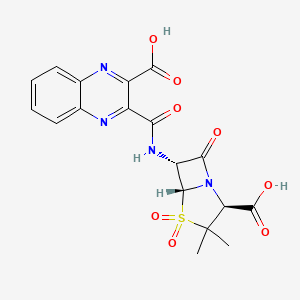

Quinacillin sulfone, also known as this compound, is a useful research compound. Its molecular formula is C18H16N4O8S and its molecular weight is 448.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antibacterial Properties

Quinacillin sulfone exhibits significant antibacterial activity, particularly against penicillinase-producing strains of bacteria. Its mechanism involves inhibiting bacterial cell wall synthesis, similar to other β-lactam antibiotics.

Case Study: Inhibition of TEM-2 β-Lactamase

A study demonstrated that this compound effectively inhibits the TEM-2 β-lactamase enzyme, which is responsible for bacterial resistance to various β-lactam antibiotics. The effectiveness was compared with other inhibitors like clavulanic acid and sulbactam, showing promising results in restoring the efficacy of β-lactam antibiotics against resistant strains .

| Compound | Inhibition Effectiveness |

|---|---|

| Clavulanic Acid | Moderate |

| Sulbactam | Moderate |

| This compound | High |

Anti-inflammatory Applications

Recent research has explored the anti-inflammatory potential of this compound in treating conditions characterized by chronic inflammation. The compound has been investigated for its ability to modulate inflammatory pathways.

Research Findings

A patent application describes compositions containing this compound that can be used for treating inflammatory pain, particularly post-surgical pain. These compositions may include additional anti-inflammatory agents and can be formulated for topical or injectable use .

Pharmaceutical Formulations

This compound is also being studied for its role in pharmaceutical formulations aimed at improving the solubility and bioavailability of poorly soluble drugs.

Methodology

Research indicates that this compound can be utilized in the preparation of pharmaceutical suspensions that enhance the delivery of active pharmaceutical ingredients (APIs) with low solubility. This method ensures consistent drug content and stability over time .

Research on Drug Resistance

The compound's role in combating bacterial resistance is significant, particularly in understanding how β-lactamases function and how they can be inhibited.

Case Study: Kinetic Studies

Kinetic studies using this compound as a substrate have provided insights into the mechanisms of β-lactamase enzymes. These studies help elucidate how modifications to the quinacillin structure can enhance its effectiveness against resistant bacterial strains .

Potential in Cancer Therapy

Emerging research suggests that this compound may have applications beyond antibacterial activity, potentially extending to oncology.

Investigative Studies

Preliminary studies indicate that derivatives of quinacillin, including this compound, might exhibit cytotoxic effects on cancer cell lines, suggesting a possible role in cancer therapy. However, further investigation is needed to establish its efficacy and mechanism of action against specific cancer types .

Propiedades

Número CAS |

76788-82-4 |

|---|---|

Fórmula molecular |

C18H16N4O8S |

Peso molecular |

448.4 g/mol |

Nombre IUPAC |

(2S,5R,6R)-6-[(3-carboxyquinoxaline-2-carbonyl)amino]-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C18H16N4O8S/c1-18(2)12(17(27)28)22-14(24)11(15(22)31(18,29)30)21-13(23)9-10(16(25)26)20-8-6-4-3-5-7(8)19-9/h3-6,11-12,15H,1-2H3,(H,21,23)(H,25,26)(H,27,28)/t11-,12+,15-/m1/s1 |

Clave InChI |

VTNDHSZKSSVBGD-TYNCELHUSA-N |

SMILES |

CC1(C(N2C(S1(=O)=O)C(C2=O)NC(=O)C3=NC4=CC=CC=C4N=C3C(=O)O)C(=O)O)C |

SMILES isomérico |

CC1([C@@H](N2[C@H](S1(=O)=O)[C@@H](C2=O)NC(=O)C3=NC4=CC=CC=C4N=C3C(=O)O)C(=O)O)C |

SMILES canónico |

CC1(C(N2C(S1(=O)=O)C(C2=O)NC(=O)C3=NC4=CC=CC=C4N=C3C(=O)O)C(=O)O)C |

Sinónimos |

quinacillin sulfone quinacillin sulphone |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.